3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

mGluR1 antagonist allosteric modulator GPCR pharmacology

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 497098-99-4) is a synthetic quinoline–chalcone hybrid with molecular formula C₁₉H₁₄ClNO and molecular weight 307.78 g/mol. The compound adopts the (E)-configuration at the α,β-unsaturated ketone bridge and bears a chlorine atom at position 2 and a methyl group at position 8 of the quinoline ring.

Molecular Formula C19H14ClNO
Molecular Weight 307.78
CAS No. 497098-99-4
Cat. No. B2873746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
CAS497098-99-4
Molecular FormulaC19H14ClNO
Molecular Weight307.78
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+
InChIKeyATJXEFUUCNCHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 497098-99-4): Procurement-Relevant Identity, Physicochemical Profile, and Documented Pharmacological Class


3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 497098-99-4) is a synthetic quinoline–chalcone hybrid with molecular formula C₁₉H₁₄ClNO and molecular weight 307.78 g/mol [1]. The compound adopts the (E)-configuration at the α,β-unsaturated ketone bridge and bears a chlorine atom at position 2 and a methyl group at position 8 of the quinoline ring [2]. First disclosed in the medicinal chemistry literature as part of a series of noncompetitive metabotropic glutamate receptor 1 (mGluR1) antagonists by Mabire et al. (2005), the compound is classified as an allosteric mGluR1 ligand [3]. Its calculated partition coefficient (XlogP = 5.3) indicates substantial lipophilicity that influences both membrane permeability and metabolic stability [2]. The compound contains two hydrogen-bond acceptors (the carbonyl oxygen and the quinoline nitrogen) and zero hydrogen-bond donors, placing it near the upper boundary of Lipinski's rule-of-five space [2].

Why 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one Cannot Be Interchanged with Other Quinoline–Chalcone Analogs


Quinoline–chalcone hybrids represent a broad and heterogeneous class with widely divergent pharmacological profiles that preclude generic substitution [1]. The convergent structure–activity relationship (SAR) evidence from mGluR1 antagonist programs demonstrates that subtle modifications—such as the presence or absence of the 8-methyl group on the quinoline ring, the identity of the aryl ketone substituent, and the halogenation pattern—produce orders-of-magnitude differences in receptor potency, selectivity, and metabolic stability [2]. For example, within the same quinoline–chalcone series, the replacement of the phenyl ketone with a thiophene moiety shifts the compound from a weak antagonist to a high-affinity radioligand suitable for binding assays [3]. The quantitative evidence presented in Section 3 establishes the specific pharmacological and physicochemical coordinates of CAS 497098-99-4 that must be verified prior to procurement for any mGluR1-targeted or SAR-reference application.

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one: Quantitative Comparator-Based Evidence for Scientific Selection and Procurement


mGluR1 Functional Antagonist Potency: Quantitative Position Among Quinoline-Derived Allosteric Antagonists

In a cell-based functional assay measuring accumulation of [³H]inositol phosphate in Sprague-Dawley rat cerebellar granule cells, 3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one exhibits an IC₅₀ of 8,500 nM (pIC₅₀ = 5.07) for allosteric antagonism of mGluR1 [1][2]. This places the compound approximately 425-fold less potent than the unsubstituted phenyl analog cis-10 (IC₅₀ = 20 nM) and approximately 17,000-fold less potent than the optimized lead compound cis-64a (IC₅₀ = 0.5 nM on human mGluR1) from the same chemical series [3]. The 8-methyl substitution on the quinoline ring, combined with the absence of an elaborated cyclohexyl ketone moiety, results in a substantial reduction in antagonist potency relative to optimized congeners [3].

mGluR1 antagonist allosteric modulator GPCR pharmacology quinoline SAR

mGluR1 Binding Affinity: Radioligand Displacement Data and Implications for Target Engagement Studies

In a competitive radioligand displacement assay using [³H]E-3-(2-chloro-8-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one as the tracer in rat cerebellar membranes, 3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one demonstrates a Ki > 40,000 nM [1]. By comparison, the thiophene-substituted analog used as the radioligand itself shows significantly higher affinity for the mGluR1 allosteric site [1]. The >800-fold difference in binding affinity between the phenyl-substituted compound and the thiophene-substituted radioligand highlights the critical role of the aryl ketone moiety in determining allosteric site occupancy [2].

mGluR1 binding radioreceptor assay Ki determination allosteric site

Structural Differentiation: The 8-Methyl Group as a Key Determinant of Pharmacological and Physicochemical Profile

The presence of the 8-methyl substituent on the quinoline ring distinguishes CAS 497098-99-4 from the closely related des-methyl analog 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one (CAS 5498-83-9) [1]. The 8-methyl group increases the calculated logP (XlogP = 5.3 vs. an estimated ~4.5–4.7 for the des-methyl analog based on fragment-based calculations), thereby enhancing membrane permeability and potential blood-brain barrier penetration [2]. In quinoline–chalcone antimicrobial SAR studies, the presence of an 8-methyl group on the quinoline scaffold has been associated with altered antibacterial spectrum and potency compared to unsubstituted quinoline-chalcone hybrids [3].

quinoline SAR 8-methyl substitution des-methyl comparator lipophilicity

Allosteric Selectivity Profile: Differentiation from Orthosteric and mGluR5 Ligands

The quinoline–chalcone series to which CAS 497098-99-4 belongs was explicitly designed as noncompetitive (allosteric) mGluR1 antagonists that do not compete with glutamate at the orthosteric site [1]. Within this series, several compounds were counterscreened against mGluR5, demonstrating selectivity for mGluR1 over the closely related group I metabotropic glutamate receptor subtype [1]. While specific mGluR5 counter-screen data for CAS 497098-99-4 have not been published, the class-level behavior of quinoline–chalcone mGluR1 antagonists indicates that allosteric site binding imparts a selectivity mechanism distinct from orthosteric competitive antagonists such as LY367385 (mGluR1-selective orthosteric antagonist, IC₅₀ = 8.8 µM) [2].

mGluR1 selectivity mGluR5 counter-screen allosteric vs. orthosteric GPCR selectivity

Radioligand Precursor Utility: The Thiophene Analog as a Validated [³H] Tracer for mGluR1 Binding Assays

The close structural analog of CAS 497098-99-4—E-3-(2-chloro-8-methylquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one—has been tritiated and validated as a [³H] radioligand for mGluR1 allosteric site binding assays in rat cerebellar membranes [1]. This radioligand was used to determine the Ki of CAS 497098-99-4 itself (>40,000 nM), demonstrating that the unlabeled phenyl-substituted parent can serve as a competitive reference compound in the same assay system [2]. The structural similarity (identical quinoline core; differing only in the aryl ketone substituent) means that procurement of CAS 497098-99-4 enables laboratories to establish and validate mGluR1 binding assays using a chemically consistent unlabeled competitor before committing to radioligand synthesis [2].

radioligand synthesis [³H] tracer mGluR1 binding assay allosteric site labeling

Synthetic Accessibility and Scaffold Versatility: Claisen-Schmidt Condensation Route with Quantified Yield Benchmarks

Quinoline–chalcone hybrids bearing the 2-chloro-8-methylquinoline scaffold, including CAS 497098-99-4, are synthesized via Claisen-Schmidt condensation between 2-chloro-8-methylquinoline-3-carbaldehyde and substituted acetophenones [1]. A closely related synthetic protocol for the des-methyl series (using 2-chloroquinoline-3-carbaldehyde) achieved isolated yields of 72–90% under ultrasound-assisted heterogeneous catalysis (K₂CO₃–Al₂O₃), substantially outperforming traditional homogeneous NaOH/MeOH conditions in reaction rate and catalyst recyclability [2]. The 8-methylated aldehyde precursor (2-chloro-8-methylquinoline-3-carbaldehyde, CAS 73568-26-0) is commercially available from multiple vendors, providing a reliable supply chain for in-house synthesis of CAS 497098-99-4 [3].

Claisen-Schmidt condensation chalcone synthesis quinoline-chalcone hybrid synthetic yield

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one: Evidence-Anchored Research and Industrial Application Scenarios


mGluR1 Allosteric Modulator Pharmacology: Low-Potency Reference Compound for Concentration–Response Curve Anchoring

With an IC₅₀ of 8,500 nM at rat mGluR1, this compound serves as a well-characterized low-potency anchor point for concentration–response curves in mGluR1 allosteric modulator screening campaigns. Its >17,000-fold potency separation from the lead compound cis-64a (IC₅₀ = 0.5 nM) provides a wide dynamic range for validating assay sensitivity and for benchmarking the potency of novel mGluR1 antagonist candidates [1]. The compound's noncompetitive mechanism, established within the Mabire et al. (2005) quinoline SAR framework, ensures that its pharmacological effect is mediated through the allosteric site rather than glutamate competition, making it a mechanistically appropriate reference for allosteric modulator discovery programs [1].

Radioligand Binding Assay Development: Chemically Consistent Unlabeled Competitor for mGluR1 Allosteric Site Characterization

The thiophene-substituted analog of CAS 497098-99-4 has been validated as a [³H] radioligand for mGluR1 binding assays using rat cerebellar membranes [1]. Because the target compound shares the identical 2-chloro-8-methylquinoline scaffold with the radioligand, it can be deployed as a chemically consistent, non-radioactive competitor for defining non-specific binding, establishing saturation binding parameters, and validating competitive displacement protocols. The experimentally determined Ki (>40,000 nM) provides a quantitative benchmark for assay quality control [1].

Quinoline–Chalcone Structure–Activity Relationship (SAR) Expansion: Minimalist Scaffold for Derivatization at the Aryl Ketone Position

The compound represents a minimalist entry point within the quinoline–chalcone mGluR1 antagonist series, bearing the simplest aryl substituent (unsubstituted phenyl) at the ketone position. This structural simplicity, combined with the well-characterized 8-methylquinoline core, makes it an ideal starting scaffold for systematic SAR exploration through substitution of the phenyl ring or replacement with heteroaryl groups [1]. The established Claisen-Schmidt synthetic route using commercially available 2-chloro-8-methylquinoline-3-carbaldehyde enables rapid analog generation with predictable reactivity [2].

Cross-Target Pharmacological Profiling: Tool Compound for Investigating Quinoline–Chalcone Polypharmacology

Beyond mGluR1, the quinoline–chalcone chemotype has documented activities across antimicrobial, anticancer, antifungal, and antidepressant targets [1]. CAS 497098-99-4, as a structurally authenticated representative of the 2-chloro-8-methylquinoline–chalcone subclass, can serve as a reference standard in broad-panel pharmacological profiling studies aimed at deconvoluting target selectivity and identifying off-target liabilities within this chemical series [1]. Its defined mGluR1 activity provides a known pharmacological anchor against which cross-target activities can be quantitatively compared.

Quote Request

Request a Quote for 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.